2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, pyrimidine, and thienopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Pyrimidine Core: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-ketoesters.
Thienopyrimidine Synthesis: This step involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(1H-pyrazol-1-yl)pyrimidine: Lacks the thienopyrimidine moiety.
4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine: Lacks the methyl group at position 2.
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-piperazin-1-yl)pyrimidine: Lacks the thienopyrimidine moiety.
Uniqueness
The uniqueness of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine lies in its combined structural features, which confer distinct biological activities and chemical reactivity. The presence of the thienopyrimidine moiety, in particular, enhances its potential as a versatile scaffold for drug development and material science .
Properties
Molecular Formula |
C18H18N8S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H18N8S/c1-13-22-15(11-16(23-13)26-5-2-4-21-26)24-6-8-25(9-7-24)18-17-14(3-10-27-17)19-12-20-18/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
AEYWKKCLNSENHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)N5C=CC=N5 |
Origin of Product |
United States |
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